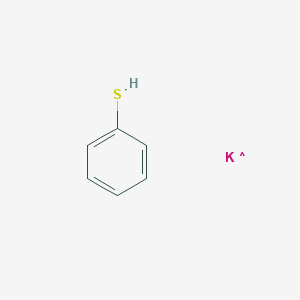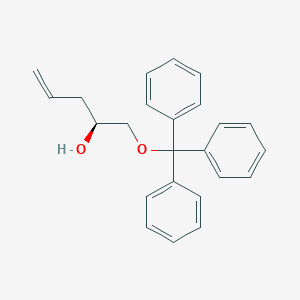
Tetraoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoxane, also known as 1,3,5,7-tetroxane, is a cyclic organic compound with the molecular formula C₄H₈O₄. It is a member of the class of organic peroxides and is characterized by a four-membered ring containing alternating oxygen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoxane can be synthesized through the homopolymerization of formaldehyde in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the reaction of formaldehyde with hydrogen peroxide in the presence of an acid catalyst, leading to the formation of tetroxane .
Industrial Production Methods
In industrial settings, tetroxane is produced using a liquid-phase method from formaldehyde with homogeneous acid-type catalysts. The process involves several stages, including synthesis, extraction, and purification. The purified product is then stored at elevated temperatures until it meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Tetraoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions of tetroxane can lead to the formation of simpler organic compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetroxane include sulfuric acid, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tetroxane include formaldehyde, acetaldehyde, and other organic peroxides. The specific products depend on the type of reaction and the conditions under which it is carried out .
Scientific Research Applications
Tetraoxane and its derivatives have several scientific research applications:
Mechanism of Action
The mechanism of action of tetroxane involves its decomposition into reactive oxygen species, which can interact with various molecular targets. In biological systems, tetroxane derivatives can generate free radicals that damage cellular components, leading to their antimicrobial and antimalarial effects . The specific pathways and molecular targets involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde diperoxide (FDP): A similar compound with a similar structure and reactivity.
Methyl formaldehyde diperoxide (MFDP): Another related compound with similar properties.
Uniqueness
Tetraoxane is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other organic peroxides. Its ability to generate reactive oxygen species makes it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C2H4O4 |
|---|---|
Molecular Weight |
92.05 g/mol |
IUPAC Name |
tetraoxane |
InChI |
InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |
InChI Key |
NGCMLEQSKQCTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COOOO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)


